molecular formula C21H19NO4S B3387190 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793716-21-9

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3387190
CAS No.: 793716-21-9
M. Wt: 381.4 g/mol
InChI Key: ZBYCTOQAJCFYKH-UHFFFAOYSA-N
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Description

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C21H19NO4S and a molecular weight of 381.44 g/mol . This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid moiety, with a diphenylmethyl substituent enhancing its structural complexity. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Formation of Sulfamoyl Intermediate: The 2-methylbenzoic acid is reacted with chlorosulfonic acid to introduce the sulfamoyl group, forming 5-chlorosulfonyl-2-methylbenzoic acid.

    Substitution Reaction: The chlorosulfonyl intermediate is then reacted with diphenylmethanol in the presence of a base such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives depending on the reagents used.

Scientific Research Applications

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Diphenylmethyl)sulfamoyl]-2-chlorobenzoic acid
  • 5-[(Diphenylmethyl)sulfamoyl]-2-nitrobenzoic acid
  • 5-[(Diphenylmethyl)sulfamoyl]-2-hydroxybenzoic acid

Uniqueness

Compared to its analogs, 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity.

Properties

IUPAC Name

5-(benzhydrylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-15-12-13-18(14-19(15)21(23)24)27(25,26)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCTOQAJCFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199504
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793716-21-9
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793716-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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